molecular formula C13H17F3N2O2S B2664285 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea CAS No. 2034583-86-1

1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B2664285
CAS No.: 2034583-86-1
M. Wt: 322.35
InChI Key: GNGZWUGOWQIOMZ-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that features a combination of oxane, thiophene, and trifluoroethyl groups

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Addition of the trifluoroethyl group: This can be done using trifluoroethylation reagents under controlled conditions.

    Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a different position of the thiophene ring.

    1-(oxan-4-yl)-3-[(furan-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a furan ring instead of thiophene.

Uniqueness

1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is unique due to the specific combination of oxane, thiophene, and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-6-21-8-10)12(19)17-11-1-4-20-5-2-11/h3,6,8,11H,1-2,4-5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGZWUGOWQIOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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